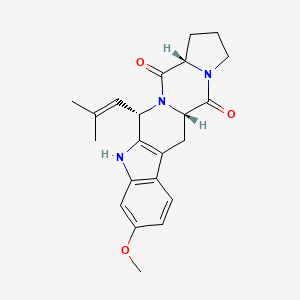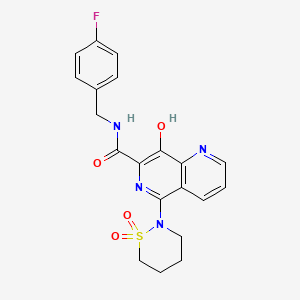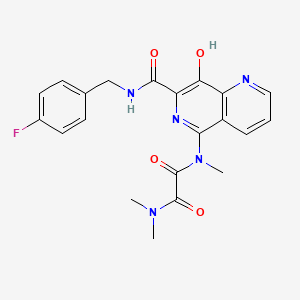
イカリイン
概要
説明
科学的研究の応用
Icaritin has a wide range of scientific research applications:
作用機序
イカリインは、複数の分子経路を通じてその効果を発揮します。 それは、p53経路を通じてアルファフェトプロテイン遺伝子の発現をダウンレギュレートすることにより、肝細胞癌細胞のアポトーシスを促進し、増殖を阻害します。 . イカリインは、MDM2を介したp53ユビキチン化分解も阻害し、p53の安定性を向上させ、転写的にアルファフェトプロテインプロモーターを阻害します。 . さらに、イカリインは、ホスホイノシチド3-キナーゼ/プロテインキナーゼB経路を活性化することが示されており、その抗がん効果に貢献しています。 .
類似の化合物との比較
イカリインは、その強力な生物学的活性と治療の可能性により、フラボノイドの中でユニークな存在です。類似の化合物には以下が含まれます。
イカリイン: イカリインの配糖体前駆体で、淫羊藿から抽出されます。
バオホシドI: 淫羊藿に見られる別のフラボノイド配糖体で、骨形成特性が似ています。
エピメジンA、B、C: C-3およびC-7位置におけるグリコシル化の程度が異なるフラボノイド配糖体。
生化学分析
Biochemical Properties
Icaritin interacts with various enzymes and proteins in biochemical reactions . It is primarily prepared from flavonoid glycosides through a two-step catalysis process involving α-L-rhamnosidases and β-glucosidases .
Cellular Effects
Icaritin has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Icaritin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Icaritin change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are being researched .
Dosage Effects in Animal Models
The effects of Icaritin vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Icaritin is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Icaritin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
イカリインは、淫羊藿に含まれる配糖体であるイカリインから、酵素加水分解によって合成することができます。 このプロセスには、α-L-ラムノシダーゼとβ-グルコシダーゼを使用して、イカリインをイカリインに加水分解することが含まれます。 . この生体変換は、全細胞触媒を使用して行うことができ、非常に効率的であることが示されています。 .
工業生産方法
イカリインの工業生産には、生物学的利用能を高めるために、非晶質イカリインナノ粒子の調製が含まれます。 これらのナノ粒子は、反応沈殿法を使用して製造され、その小さなサイズと高い溶解速度が特徴です。 . この方法は、ポリマーの親水性鎖とイカリインのヒドロキシル基の間の水素結合の形成を含み、結晶化と凝集を阻害します。 .
化学反応の分析
反応の種類
イカリインは、加水分解、酸化、還元など、さまざまな化学反応を起こします。 イカリインからイカリインへの加水分解は、その調製における重要な反応です。 .
一般的な試薬と条件
加水分解: α-L-ラムノシダーゼとβ-グルコシダーゼは、イカリインをイカリインに加水分解するために使用されます。
酸化と還元:
形成される主な生成物
イカリインの加水分解から形成される主な生成物は、イカリインです。 . 酸化と還元反応からの他の潜在的な生成物は、広範囲にわたって研究されていません。
科学研究の用途
イカリインは、科学研究において幅広い用途があります。
類似化合物との比較
Icaritin is unique among flavonoids due to its potent biological activities and therapeutic potential. Similar compounds include:
Icariin: The glycoside precursor of icaritin, also derived from Epimedium.
Baohuoside I: Another flavonoid glycoside found in Epimedium with similar osteogenic properties.
Epimedin A, B, and C: Flavonoid glycosides with varying degrees of glycosylation at the C-3 and C-7 positions.
Icaritin stands out due to its higher bioactivity and potential for industrial applications in drug formulation .
特性
IUPAC Name |
3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUXBSASAQJECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152154 | |
| Record name | Icaritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118525-40-9 | |
| Record name | Icaritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118525-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icaritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118525409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icaritin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Icaritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICARITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFE666UELY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does icaritin exert its anti-tumor effects?
A1: Icaritin demonstrates multi-faceted anti-tumor activity by targeting various signaling pathways involved in tumor cell growth, survival, and immune evasion.
- Inhibition of IL-6/JAK/STAT3 Signaling: Icaritin effectively inhibits the IL-6/JAK/STAT3 signaling pathway, a key regulator of tumor cell proliferation, survival, and immune suppression in various cancers, including multiple myeloma [] and glioblastoma [].
- Modulation of Estrogen Receptors: Icaritin exhibits selective estrogen receptor (ER) modulating activity. In ERα-positive breast cancer cells, icaritin can act as an estrogenic ligand at low concentrations but suppresses estrogen-stimulated growth at higher concentrations by promoting AhR-mediated ERα protein degradation [].
- Induction of Apoptosis and Autophagy: Icaritin induces both caspase-dependent apoptosis and autophagy in various cancer cells, including glioblastoma [], Burkitt lymphoma [], and hepatocellular carcinoma [].
- Inhibition of SphK1: Icaritin inhibits sphingosine kinase 1 (SphK1) activity in hepatocellular carcinoma cells, leading to the accumulation of pro-apoptotic ceramide and activation of JNK1 signaling [].
- Enhancement of Anti-tumor Immunity: Icaritin promotes anti-tumor immune responses by inhibiting the generation of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the spleen, thereby enhancing T-cell infiltration and activity in the tumor microenvironment [, ].
Q2: What are the downstream effects of icaritin on bone health?
A2: Icaritin demonstrates promising osteoinductive properties, promoting bone formation and inhibiting bone loss.
- Stimulation of Osteogenic Differentiation: Icaritin stimulates the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and human adipose tissue-derived stem cells (hADSCs) by upregulating the expression of bone-related genes and proteins, including BMPs, Runx2, and osteocalcin [].
- Inhibition of Adipogenesis: Icaritin suppresses adipogenic differentiation of mesenchymal stem cells (MSCs), reducing the formation of adipocytes in the bone marrow [].
- Regulation of Sclerostin Expression: Icaritin promotes osteogenesis by downregulating the expression of sclerostin (SOST), a negative regulator of bone formation, potentially via the Wnt/β-catenin/ERα axis [].
Q3: What is the molecular formula and weight of icaritin?
A3: Icaritin has the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol.
Q4: How do structural modifications of icaritin affect its activity?
A4: While detailed SAR studies weren't provided, some insights are available:
- Dehydrated icaritin: This structural analog shows significantly weaker effects on the osteogenic differentiation of rBMSCs compared to icaritin, suggesting the importance of the specific icaritin configuration for its bioactivity [].
- Mannich base derivatives: Synthesizing icaritin and β-anhydroicaritin Mannich base derivatives, researchers identified compounds with equal or higher cytotoxicity against various cancer cell lines compared to cisplatin, indicating the potential for enhancing icaritin's anti-cancer activity through structural modifications [].
Q5: How stable is icaritin and what are the strategies to improve its bioavailability?
A: Icaritin exhibits limited water solubility (<1.0 μg/mL), hindering its bioavailability and therapeutic application []. To address this, various strategies have been explored:
- PLGA/TCP Scaffold Incorporation: Icaritin has been incorporated into a porous poly (lactic-co-glycolic acid)/tricalcium phosphate (PLGA/TCP) scaffold to enable sustained release for enhanced bone defect repair [, , , ].
- mPEG-PLA Micelles: Encapsulation of icaritin within mPEG-PLA micelles significantly improves its solubility (up to 2.0 mg/mL) and prolongs its circulation time in vivo, enhancing its therapeutic potential for ischemic brain injury [].
- PEG-PCL Micelles: Icaritin-loaded PEG-PCL micelles have demonstrated improved stability and sustained release profiles, enhancing its efficacy in treating oral squamous cell carcinoma [].
Q6: What is known about the pharmacokinetics of icaritin?
A: Research indicates that icaritin is primarily metabolized into glucuronide conjugates in rats, resulting in low oral bioavailability [, ].
- Absorption and Metabolism: Oral administration of icaritin leads to dose-dependent but non-linear increases in the area under the concentration-time curve (AUC) for icaritin and its metabolites []. Icaritin undergoes extensive first-pass metabolism, primarily via glucuronidation, leading to low bioavailability [].
- Excretion: A significant portion of icaritin and its metabolites is excreted in feces, with a smaller fraction excreted in urine [].
- Bioactive Metabolites: Icaritin's estrogenic activity in vivo is primarily attributed to its metabolites, desmethylicaritin, and icariside I, which exhibit delayed peak concentrations (tmax 8 h) compared to the parent compound [, ].
Q7: What is the evidence for icaritin's efficacy in preclinical models?
A7: Numerous preclinical studies highlight icaritin's therapeutic potential in various disease models:
- Cancer: Icaritin has shown potent anti-tumor activity against various cancer cell lines, including those derived from hepatocellular carcinoma [, , ], breast cancer [, ], glioblastoma [, ], Burkitt lymphoma [], multiple myeloma [], and oral squamous cell carcinoma [].
- Bone Health: Icaritin promotes bone formation and inhibits bone loss in preclinical models of osteoporosis and osteonecrosis [, , , ]. In a rabbit model of calvarial defects, icaritin-loaded CaP ceramic scaffolds significantly enhanced bone regeneration and new vessel ingrowth compared to the control group [].
- Neuroprotection: Icaritin exhibits neuroprotective effects in a Drosophila model of Alzheimer's disease by reducing oxidative stress, improving energy metabolism, and restoring mitochondrial function []. It also demonstrates neuroprotective activity in a glutamate-induced PC-12 cell model by protecting against oxidative stress and apoptosis [].
Q8: What analytical methods are used to characterize and quantify icaritin?
A8: Several analytical techniques are employed to study icaritin:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS/MS), is commonly used to quantify icaritin and its metabolites in biological samples [, , , , , , ].
- Capillary zone electrophoresis (CZE): CZE, coupled with LC-ESI-MS, can be utilized for identifying and characterizing icaritin metabolites in biological samples like urine [].
- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to icaritin treatment [, , , , , , , , , ].
- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle distribution, apoptosis, and ROS generation, in response to icaritin treatment [, , , ].
- Western blotting: This technique is used to measure the expression levels of various proteins involved in icaritin's mechanism of action, including signaling molecules, apoptotic markers, and autophagy-related proteins [, , , , , , , , , ].
Q9: What challenges are associated with icaritin's solubility and how can they be addressed?
A9: Icaritin's low water solubility presents a significant challenge for its therapeutic application.
- Dissolution Rate and Bioavailability: The poor water solubility of icaritin limits its dissolution rate, leading to low oral bioavailability and hindering its therapeutic efficacy [, ].
- Solid Dispersions: Preparing solid dispersions of icaritin phytosomes with PVP significantly enhances its dissolution rate in vitro, indicating a promising approach to improving its bioavailability [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![{[1-(4-Tert-butylphenoxy)-3-(propan-2-ylamino)propan-2-yl]oxy}(oxo)acetic acid](/img/structure/B1674193.png)

![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate](/img/structure/B1674195.png)


